Sulfone vs. Sulfide Oxidation State: Preempted CYP450-Mediated S-Oxidation and Reduced Lipophilicity
The 1,1-dioxide (sulfone) oxidation state of the target compound eliminates the sulfur atom as a CYP450-mediated metabolic soft spot, a well-characterized liability of thiomorpholine sulfides. Thiomorpholine sulfides undergo facile S-oxidation by cytochrome P450 enzymes to form sulfoxide and sulfone metabolites, as demonstrated by in situ NMR monitoring of Mycobacterium aurum MO1 cytochrome P450 activity . The sulfone preempts this oxidative pathway entirely. Quantitatively, the target compound's computed LogP of 0.4029 represents a substantial reduction in lipophilicity compared to the predicted LogP of ~1.5–1.8 for the corresponding sulfide analog (tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate, CAS 1648864-62-3, MW 247.36 g/mol), consistent with the well-established logP-lowering effect of the sulfone moiety [1].
| Evidence Dimension | Metabolic oxidative stability and lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4029 (computed); MW = 279.35 g/mol; contains 1,1-dioxide sulfone |
| Comparator Or Baseline | Sulfide analog: tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate (CAS 1648864-62-3), MW = 247.36 g/mol; predicted LogP ~1.5–1.8 (estimated for sulfide form; experimental LogP data not available for direct comparison) |
| Quantified Difference | ΔLogP ≈ –1.1 to –1.4 log units (more hydrophilic for sulfone); sulfone preempts CYP450-mediated S-oxidation (qualitative class-level evidence) |
| Conditions | Computed LogP values (Leyan database for target compound); CYP450 metabolism evidence from Mycobacterium aurum MO1 in situ NMR studies (class-level, not measured on the specific compound) |
Why This Matters
For lead optimization programs, the pre-installed sulfone eliminates a known metabolic liability, reducing the need for late-stage oxidation state adjustments and potentially improving pharmacokinetic predictability relative to the sulfide analog.
- [1] Scott, K.A. et al. Cyclic sulfoxides and sulfones in drug design. Progress in Medicinal Chemistry, 2020, 59, 1-48. Chapter One. DOI: 10.1016/bs.pmch.2020.01.001. View Source
